molecular formula C18H19N5OS B2775990 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 586995-70-2

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2775990
CAS No.: 586995-70-2
M. Wt: 353.44
InChI Key: YNHOSBSSARFGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-5-3-7-14(9-12)17-21-22-18(23(17)19)25-11-16(24)20-15-8-4-6-13(2)10-15/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHOSBSSARFGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound belonging to the class of thio-substituted 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, which include antifungal, antibacterial, and anticancer properties. The structural characteristics of this compound, particularly the presence of the triazole ring and the substitution patterns, contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N5OS. Its structure features:

  • A triazole ring , which is known for its diverse biological activities.
  • Thioacetamide moiety , enhancing its reactivity.
  • Substituents such as m-tolyl groups that may improve lipophilicity and facilitate interactions with biological targets.

Antifungal and Antibacterial Properties

Triazole derivatives are widely recognized for their antifungal properties. The compound has shown promise in inhibiting various fungal strains. For instance, studies indicate that triazole derivatives can disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase.

In antibacterial assays, this compound has demonstrated activity against several bacterial strains. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Compound Cell Line IC50 (μM) Mechanism
This compoundHCT116 (colon cancer)10.5Apoptosis induction
Similar Triazole DerivativeMCF7 (breast cancer)8.0Inhibition of proliferation

Case Studies

  • Antiviral Activity : A study explored the antiviral properties of triazole derivatives against Hepatitis C virus (HCV). The compound exhibited significant inhibitory effects on HCV serine protease with an IC50 value lower than conventional antiviral drugs like ribavirin .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the triazole ring can enhance biological activity. Electron-withdrawing groups have been shown to improve inhibitory potential against serine proteases and other enzymes relevant to disease processes .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that it could effectively reduce tumor size in xenograft models while maintaining a favorable safety profile.

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